molecular formula C10H8INO2S B13651206 4-Iodo-6-(methylsulfonyl)quinoline

4-Iodo-6-(methylsulfonyl)quinoline

Cat. No.: B13651206
M. Wt: 333.15 g/mol
InChI Key: BDKUIQMZOZRKPF-UHFFFAOYSA-N
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Description

4-Iodo-6-(methylsulfonyl)quinoline is a quinoline derivative characterized by the presence of an iodine atom at the 4th position and a methylsulfonyl group at the 6th position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(methylsulfonyl)quinoline typically involves the iodination of 6-(methylsulfonyl)quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. This mechanism is similar to that of other quinoline derivatives . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-6-(methylsulfonyl)quinoline is unique due to the combination of the iodine atom and the methylsulfonyl group, which enhances its reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C10H8INO2S

Molecular Weight

333.15 g/mol

IUPAC Name

4-iodo-6-methylsulfonylquinoline

InChI

InChI=1S/C10H8INO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

BDKUIQMZOZRKPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)I

Origin of Product

United States

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